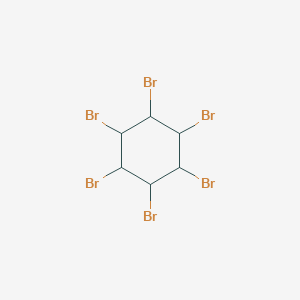

1,2,3,4,5,6-Hexabromcyclohexan

Übersicht

Beschreibung

Es ist ein potenter Inhibitor der Tyrosinkinase Januskinase 2 (JAK2) -Autophosphorylierung, was es zu einer wertvollen Verbindung in der biochemischen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 1,2,3,4,5,6-Hexabromcyclohexan kann durch Bromierung von Cyclohexan synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Brom (Br₂) in Gegenwart eines Katalysators wie Eisen (Fe) oder Aluminiumtribromid (AlBr₃). Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine vollständige Bromierung des Cyclohexanrings zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erreichen. Die Verbindung wird dann durch Umkristallisation oder andere geeignete Verfahren gereinigt, um das gewünschte Produkt zu erhalten .

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6-Hexabromcyclohexan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Standard für analytische Methoden verwendet.

Biologie: Die Verbindung wird verwendet, um die Hemmung der JAK2-Tyrosinkinase zu untersuchen, die an verschiedenen zellulären Prozessen beteiligt ist.

Medizin: Die Forschung an this compound trägt zur Entwicklung von Therapeutika bei, die auf JAK2-bedingte Krankheiten abzielen.

Industrie: Die Verbindung wird bei der Herstellung von Flammschutzmitteln und anderen bromierten Produkten verwendet

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Autophosphorylierung der JAK2-Tyrosinkinase hemmt. Diese Hemmung erfolgt durch die direkte Bindung der Verbindung an die Kinase-Domäne von JAK2, wodurch ihre Aktivierung und die nachfolgenden Signalwege verhindert werden. Die Hemmung von JAK2 beeinflusst verschiedene zelluläre Prozesse, darunter Zellwachstum, Differenzierung und Immunantworten .

Wirkmechanismus

Target of Action

The primary target of 1,2,3,4,5,6-Hexabromocyclohexane is the Janus kinase 2 (JAK2) . JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors .

Mode of Action

1,2,3,4,5,6-Hexabromocyclohexane binds directly to a pocket within the kinase domain of JAK2 . This binding inhibits the autophosphorylation of JAK2 . The compound also blocks growth hormone-induced JAK2 autophosphorylation without affecting EFGR autophosphorylation .

Biochemical Pathways

The inhibition of JAK2 autophosphorylation by 1,2,3,4,5,6-Hexabromocyclohexane affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The result of 1,2,3,4,5,6-Hexabromocyclohexane’s action is the inhibition of JAK2 autophosphorylation . This leads to a decrease in JAK2 activity, which can affect various biological processes regulated by the JAK-STAT signaling pathway .

Biochemische Analyse

Biochemical Properties

1,2,3,4,5,6-Hexabromocyclohexane interacts with the kinase domain of JAK2 . It binds directly to a pocket within this domain and inhibits autophosphorylation . This interaction is crucial in biochemical reactions involving JAK2.

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It blocks growth hormone-induced JAK2 autophosphorylation without affecting EFGR autophosphorylation . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

1,2,3,4,5,6-Hexabromocyclohexane exerts its effects at the molecular level through binding interactions with biomolecules, specifically JAK2 . It inhibits the autophosphorylation of JAK2, leading to changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexabromocyclohexane can be synthesized through the bromination of cyclohexane. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the complete bromination of the cyclohexane ring .

Industrial Production Methods: The industrial production of 1,2,3,4,5,6-hexabromocyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,2,3,4,5,6-Hexabromcyclohexan durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome in der Verbindung können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Reduktionsreaktionen: Die Verbindung kann zu weniger bromierten Derivaten reduziert werden.

Oxidationsreaktionen: Unter bestimmten Bedingungen kann die Verbindung oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Häufige Reagenzien umfassen Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) in einem wässrigen oder alkoholischen Medium.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.

Oxidation: Es werden Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) verwendet.

Hauptprodukte:

Substitution: Produkte umfassen verschiedene substituierte Cyclohexane, abhängig vom verwendeten Nucleophil.

Reduktion: Produkte umfassen teilweise bromierte Cyclohexane.

Oxidation: Produkte umfassen Cyclohexanderivate mit höheren Oxidationszuständen.

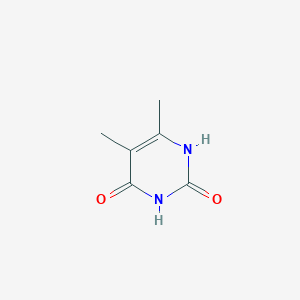

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1,2,3,4,5,6-Hexachlorcyclohexan: Ähnlich in der Struktur, enthält aber Chloratome anstelle von Brom.

1,2,3,4,5,6-Hexaiodocyclohexan: Enthält Iodatome anstelle von Brom.

1,2,3,4,5,6-Hexafluorcyclohexan: Enthält Fluoratome anstelle von Brom.

Einzigartigkeit: 1,2,3,4,5,6-Hexabromcyclohexan ist einzigartig aufgrund seiner potenten Hemmung der JAK2-Tyrosinkinase-Autophosphorylierung. Diese spezifische Aktivität macht es zu einem wertvollen Werkzeug in der biochemischen Forschung und therapeutischen Entwicklung. Das Vorhandensein von Bromatomen verleiht auch im Vergleich zu seinen halogenierten Analoga unterschiedliche chemische Eigenschaften .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6-hexabromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQZKISCBJKVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052687 | |

| Record name | Benzene hexabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-91-8 | |

| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1837-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene hexabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2,3,4,5,6-Hexabromocyclohexane interact with biological systems?

A1: Research indicates that 1,2,3,4,5,6-Hexabromocyclohexane acts as a small molecule inhibitor of Jak2 tyrosine kinase autophosphorylation [, ]. This inhibition was observed to be both time- and concentration-dependent []. Furthermore, studies in rainbow trout hepatocytes suggest that 1,2,3,4,5,6-Hexabromocyclohexane's inhibition of JAK2 impacts downstream signaling pathways, including ERK, PI3K/Akt, and STAT, ultimately affecting GH-stimulated IGF-1 synthesis and secretion [].

Q2: What is known about the structural characteristics of 1,2,3,4,5,6-Hexabromocyclohexane?

A2: 1,2,3,4,5,6-Hexabromocyclohexane, also known as 'α-benzene hexabromide', has been analyzed using X-ray crystal structure determination at 130 K and NMR analysis []. This research provides insights into its molecular geometry and atomic arrangement.

Q3: Has 1,2,3,4,5,6-Hexabromocyclohexane demonstrated any catalytic properties?

A3: While 1,2,3,4,5,6-Hexabromocyclohexane has been identified as a Jak2 inhibitor, the available research does not delve into its potential catalytic properties [, , ]. Further investigation would be needed to explore this aspect.

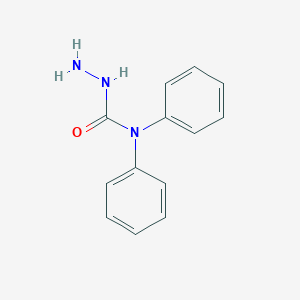

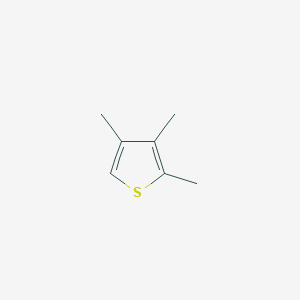

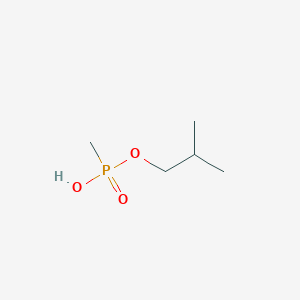

Q4: How was 1,2,3,4,5,6-Hexabromocyclohexane identified as a potential Jak2 inhibitor?

A4: Researchers utilized computational chemistry and modeling techniques to identify 1,2,3,4,5,6-Hexabromocyclohexane as a potential Jak2 inhibitor. They constructed a homology model of the Jak2 kinase domain and employed the DOCK program to screen a library of 6451 compounds [, ]. This in silico screening identified 1,2,3,4,5,6-Hexabromocyclohexane as a promising candidate, which was later validated through in vitro experiments.

Q5: What are the potential implications of 1,2,3,4,5,6-Hexabromocyclohexane's inhibitory activity on Jak2?

A5: Given the role of Jak2 in various cellular processes, including growth hormone signaling and immune responses, the identification of 1,2,3,4,5,6-Hexabromocyclohexane as a Jak2 inhibitor holds potential research implications [, , ]. Further investigations could explore its use as a tool to dissect Jak2-dependent signaling pathways or as a lead compound for the development of novel therapeutics targeting Jak2-associated pathologies.

Q6: Are there any known environmental concerns related to 1,2,3,4,5,6-Hexabromocyclohexane?

A6: While the provided research focuses primarily on the biochemical aspects of 1,2,3,4,5,6-Hexabromocyclohexane, it is crucial to consider its potential environmental impact [, , , ]. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental consequences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.